2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone JWH 203 4-chlorophenyl is a synthetic cannabinoid (CB) with relatively poor affinities for both CB1 (Ki = 389 nM) and CB2 (Ki = 498 nM) receptors. It is an analog of the more potent cannabimimetic JWH 203. The physiological and toxicological attributes of this compound have not been determined.
Brand Name: Vulcanchem
CAS No.: 864445-58-9
VCID: VC0118902
InChI: InChI=1S/C21H22ClNO/c1-2-3-6-13-23-15-19(18-7-4-5-8-20(18)23)21(24)14-16-9-11-17(22)12-10-16/h4-5,7-12,15H,2-3,6,13-14H2,1H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl
Molecular Formula: C21H22ClNO
Molecular Weight: 339.9 g/mol

2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

CAS No.: 864445-58-9

Cat. No.: VC0118902

Molecular Formula: C21H22ClNO

Molecular Weight: 339.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone - 864445-58-9

Specification

Description JWH 203 4-chlorophenyl is a synthetic cannabinoid (CB) with relatively poor affinities for both CB1 (Ki = 389 nM) and CB2 (Ki = 498 nM) receptors. It is an analog of the more potent cannabimimetic JWH 203. The physiological and toxicological attributes of this compound have not been determined.
CAS No. 864445-58-9
Molecular Formula C21H22ClNO
Molecular Weight 339.9 g/mol
IUPAC Name 2-(4-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone
Standard InChI InChI=1S/C21H22ClNO/c1-2-3-6-13-23-15-19(18-7-4-5-8-20(18)23)21(24)14-16-9-11-17(22)12-10-16/h4-5,7-12,15H,2-3,6,13-14H2,1H3
Standard InChI Key GPMUZXUMSOFDBA-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl

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